molecular formula C11H13BrN2O B1322447 (2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone CAS No. 1034257-19-6

(2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B1322447
CAS No.: 1034257-19-6
M. Wt: 269.14 g/mol
InChI Key: OVNLRPGFVANOTA-UHFFFAOYSA-N
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Description

(2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a pyrrolidine ring attached to a phenyl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-amino-5-bromobenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of (2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-5-bromophenyl)methanol: Similar structure but lacks the pyrrolidine ring.

    2-Amino-5-bromobenzophenone: Contains a benzophenone moiety instead of the pyrrolidine ring.

    2-Amino-5-bromo-2’-fluorobenzophenone: Similar structure with an additional fluorine atom

Uniqueness

(2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications in research and industry .

Properties

IUPAC Name

(2-amino-5-bromophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNLRPGFVANOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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